molecular formula C17H36N2O5Si B12321487 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide

2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide

Cat. No.: B12321487
M. Wt: 376.6 g/mol
InChI Key: QFPUYYCUPICGNB-UHFFFAOYSA-N
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Description

2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and a triethoxysilylpropyl group. These functional groups contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide typically involves multiple steps. One common method includes the reaction of 2-acetamido-4-methylpentanoic acid with 3-aminopropyltriethoxysilane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups in the triethoxysilyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole: Similar in structure but contains an imidazole ring instead of the acetamido and methyl groups.

    2-acetamido-4-methylthiazole: Contains a thiazole ring and is used in different applications.

Uniqueness

2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C17H36N2O5Si

Molecular Weight

376.6 g/mol

IUPAC Name

2-acetamido-4-methyl-N-(3-triethoxysilylpropyl)pentanamide

InChI

InChI=1S/C17H36N2O5Si/c1-7-22-25(23-8-2,24-9-3)12-10-11-18-17(21)16(13-14(4)5)19-15(6)20/h14,16H,7-13H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

QFPUYYCUPICGNB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)C(CC(C)C)NC(=O)C)(OCC)OCC

Origin of Product

United States

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